

# Application Notes and Protocols for T Cell Analysis in FAM49B KO Mice

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## Compound of Interest

Compound Name: *FAM49B (190-198) mouse*

Cat. No.: *B15614802*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing a flow cytometry panel to analyze T cell populations in FAM49B knockout (KO) mice. Given that FAM49B has been identified as a negative regulator of T cell receptor (TCR) signaling, its absence is expected to lead to a hyperactive T cell phenotype.<sup>[1][2]</sup> This protocol offers a primary and a more in-depth secondary panel to investigate these potential alterations.

### Introduction to FAM49B and its Role in T Cells

FAM49B (Family with sequence similarity 49 member B) is a crucial regulator of T cell activation.<sup>[1][2]</sup> It functions by interacting with the active form of the small GTPase Rac1, thereby inhibiting its activity and modulating the reorganization of the actin cytoskeleton, a process essential for proper T cell signaling.<sup>[1]</sup> Studies using FAM49B knockout mice have demonstrated that a deficiency in this protein leads to hyperactivation of T cells following TCR stimulation.<sup>[3][4]</sup> This hyperactivation can result in altered thymocyte development, including a reduction in CD4 and CD8 single-positive thymocytes, and a decrease in the number of peripheral T cells.<sup>[3][5][6]</sup> Therefore, detailed immunophenotyping of T cells in FAM49B KO mice is critical to understanding the functional consequences of this gene's deletion.

## Proposed Flow Cytometry Panels

Two panels are proposed for the analysis of T cells from the spleen, lymph nodes, or peripheral blood of FAM49B KO and wild-type (WT) littermate controls. A viability dye is recommended for all panels to exclude dead cells from the analysis.

## Primary Panel: T Cell Lineage and Activation Status

This panel is designed for the fundamental identification of major T cell subsets and their basal activation state.

Marker	Antigen	Purpose	Suggested Fluorochrome
CD45	Protein Tyrosine Phosphatase, Receptor Type, C	General leukocyte marker	BV510
CD3	T-cell surface glycoprotein CD3 epsilon chain	Pan-T cell marker	FITC
CD4	T-cell surface glycoprotein CD4	Helper T cell marker	PE-Cy7
CD8a	T-cell surface glycoprotein CD8 alpha chain	Cytotoxic T cell marker	APC
CD69	CD69 antigen	Early activation marker	PE
CD25	Interleukin-2 receptor subunit alpha	Activation and regulatory T cell marker	PerCP-Cy5.5

## Secondary Panel: In-depth T Cell Subset and Memory/Effector Phenotyping

This panel provides a more detailed analysis of T cell differentiation into naive, effector, and memory populations.

Marker	Antigen	Purpose	Suggested Fluorochrome
CD45	Protein Tyrosine Phosphatase, Receptor Type, C	General leukocyte marker	BV510
CD3	T-cell surface glycoprotein CD3 epsilon chain	Pan-T cell marker	FITC
CD4	T-cell surface glycoprotein CD4	Helper T cell marker	PE-Cy7
CD8a	T-cell surface glycoprotein CD8 alpha chain	APC	
CD44	CD44 antigen	Memory/effector marker	PE
CD62L	L-selectin	Naive/central memory marker	BV421
CD127	Interleukin-7 receptor subunit alpha	Memory T cell marker	PerCP-Cy5.5
Foxp3	Forkhead box protein P3	Regulatory T cell transcription factor (requires intracellular staining)	Alexa Fluor 647

## Experimental Protocol: Immunostaining of Mouse Splenocytes for Flow Cytometry

This protocol details the steps for preparing and staining splenocytes from FAM49B KO and WT mice for flow cytometric analysis.

Materials:

- Spleens from FAM49B KO and WT mice
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- 70  $\mu$ m cell strainer
- Red Blood Cell (RBC) Lysis Buffer
- Phosphate Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc Block (anti-mouse CD16/CD32)
- Fluorescently conjugated antibodies (as per the selected panel)
- Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
- Fixation/Permeabilization Buffer (for intracellular staining, e.g., Foxp3)
- Flow cytometer

#### Procedure:

- Spleen Homogenization:
  - Aseptically harvest spleens from euthanized FAM49B KO and WT mice and place them in individual petri dishes containing cold RPMI-1640 medium.
  - Mechanically dissociate the spleens by gently mashing them through a 70  $\mu$ m cell strainer using the plunger of a 3 mL syringe.
  - Rinse the strainer with RPMI-1640 to collect the remaining cells.
  - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Red Blood Cell Lysis:

- Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer.
- Incubate for 3-5 minutes at room temperature.
- Add 10 mL of RPMI-1640 to quench the lysis reaction.
- Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
- Cell Counting and Viability Assessment:
  - Resuspend the cell pellet in FACS buffer.
  - Count the cells using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion.
- Fc Receptor Blocking:
  - Adjust the cell concentration to  $1 \times 10^7$  cells/mL in FACS buffer.
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into each well of a 96-well V-bottom plate or into FACS tubes.
  - Add Fc Block to each sample and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Surface Marker Staining:
  - Without washing, add the predetermined optimal concentration of each fluorescently conjugated surface antibody to the appropriate samples.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with 200  $\mu$ L of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
- Viability Staining (if using a non-fixable dye like PI or 7-AAD):
  - Resuspend the cell pellet in 200-500  $\mu$ L of FACS buffer containing the viability dye just before analysis on the flow cytometer.

- Intracellular Staining (for Foxp3):
  - After surface staining, wash the cells and proceed with a fixation and permeabilization step according to the manufacturer's protocol for the chosen buffer system.
  - Add the anti-Foxp3 antibody and incubate for 30-45 minutes at 4°C in the dark.
  - Wash the cells with permeabilization buffer and then resuspend in FACS buffer for analysis.
- Flow Cytometry Analysis:
  - Acquire the samples on a properly calibrated flow cytometer.
  - Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate) for robust statistical analysis.

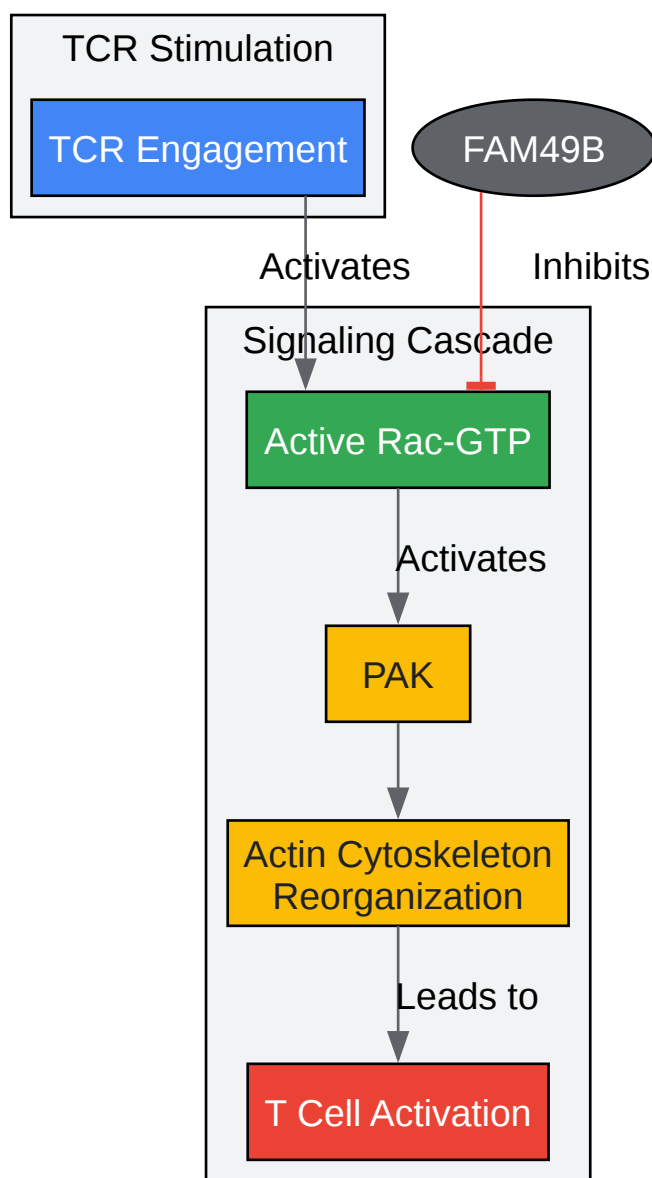
## Data Analysis and Visualization

### Gating Strategy

A general gating strategy for T cell analysis is as follows:

- Gate on viable cells.[\[7\]](#)[\[8\]](#)
- Gate on lymphocytes based on forward and side scatter properties.[\[7\]](#)[\[8\]](#)
- From the lymphocyte gate, identify T cells by gating on CD3+ cells.[\[7\]](#)
- Within the CD3+ population, distinguish helper T cells (CD4+) and cytotoxic T cells (CD8+).  
[\[7\]](#)
- Analyze the expression of activation markers (CD69, CD25) or naive/memory markers (CD44, CD62L, CD127) on the CD4+ and CD8+ T cell subsets.[\[8\]](#)[\[9\]](#)

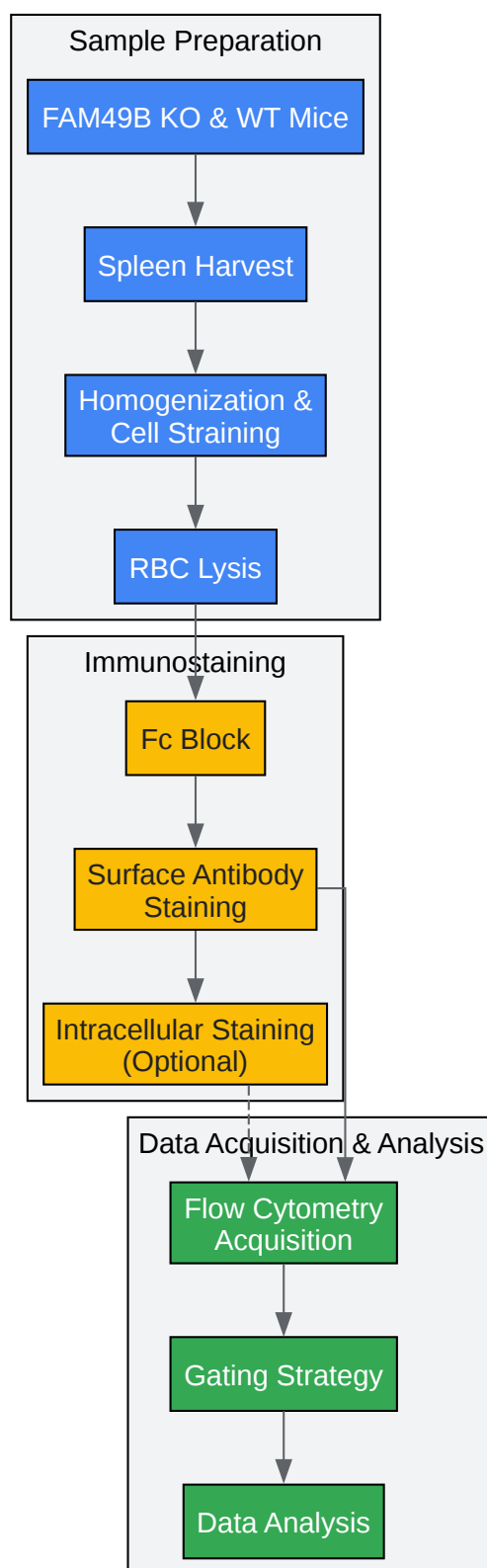
## FAM49B Signaling Pathway



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Caption: FAM49B negatively regulates T cell activation by inhibiting Rac-GTP.

## Experimental Workflow



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Caption: Workflow for T cell analysis in FAM49B KO mice.



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